Antiparasitic agent-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiparasitic agent-18 is a compound known for its potent and selective antiprotozoal activity. It effectively inhibits various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani . This compound is primarily used in research settings to study its antiparasitic properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Given its primary use in research, large-scale production methods may not be as developed as those for commercially available drugs. The compound is typically produced in specialized laboratories with controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Antiparasitic agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its antiparasitic activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antiparasitic activity, while substitution reactions can produce compounds with different functional groups that may enhance or reduce efficacy .
Scientific Research Applications
Antiparasitic agent-18 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of antiparasitic compounds.
Biology: Investigated for its effects on protozoan parasites and potential mechanisms of action.
Medicine: Explored as a potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of new antiparasitic drugs and formulations
Mechanism of Action
The mechanism of action of Antiparasitic agent-18 involves targeting specific molecular pathways in protozoan parasites. The compound interferes with essential biological processes, leading to the inhibition of parasite growth and survival. Key molecular targets include enzymes involved in energy production and cellular metabolism . By disrupting these pathways, this compound effectively eliminates the parasites.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings have shown similar antiparasitic activity against protozoan parasites.
Benzofuran Derivatives: These compounds have also demonstrated antiparasitic properties and are being explored as potential therapeutic agents.
Uniqueness
Antiparasitic agent-18 stands out due to its potent and selective activity against a broad range of protozoan parasites. Its unique chemical structure and mechanism of action make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21N7O |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[[amino(pyridin-2-yl)methylidene]amino]-N-[4-[[amino(pyridin-2-yl)methylidene]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33) |
InChI Key |
ZUYUSBWVNHNMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.